molecular formula C19H19N7O4S B129899 Ibamun CAS No. 157848-36-7

Ibamun

Cat. No. B129899
M. Wt: 441.5 g/mol
InChI Key: LYCXMJPBDIEOMO-QCUYGVNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ibamun is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been found to have unique biochemical and physiological effects, which make it an attractive tool for studying various biological processes.

Scientific Research Applications

Ibamun has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and protein-protein interaction studies. This compound has been found to be effective in inhibiting certain enzymes, which makes it an attractive tool for drug discovery. Additionally, Ibamun has been used in protein-protein interaction studies to investigate the binding affinity of various proteins.

Mechanism Of Action

The mechanism of action of Ibamun is not well understood, but it is believed to inhibit enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which can be useful in drug discovery.

Biochemical And Physiological Effects

Ibamun has been found to have unique biochemical and physiological effects, including the inhibition of certain enzymes, the induction of apoptosis, and the inhibition of cell proliferation. These effects make it an attractive tool for studying various biological processes.

Advantages And Limitations For Lab Experiments

One advantage of Ibamun is its ability to selectively inhibit certain enzymes, which can be useful in drug discovery. Additionally, Ibamun has been found to have low toxicity, which makes it a safe tool for use in lab experiments. However, one limitation of Ibamun is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for Ibamun research, including investigating its potential use in cancer treatment, exploring its mechanism of action, and developing more efficient synthesis methods. Additionally, Ibamun could be used in combination with other compounds to enhance its effects and expand its potential applications.
In conclusion, Ibamun is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. Its unique biochemical and physiological effects make it an attractive tool for studying various biological processes. While there are limitations to its use, the future of Ibamun research looks promising, with potential applications in drug discovery and cancer treatment.

Synthesis Methods

Ibamun can be synthesized using a variety of methods, including the Mannich reaction, the Friedel-Crafts reaction, and the Pictet-Spengler reaction. The most common method for synthesizing Ibamun is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and an active methylene compound. The resulting product is then subjected to further reactions to produce the final compound.

properties

CAS RN

157848-36-7

Product Name

Ibamun

Molecular Formula

C19H19N7O4S

Molecular Weight

441.5 g/mol

IUPAC Name

(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-isothiocyanatophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide

InChI

InChI=1S/C19H19N7O4S/c1-20-18(29)15-13(27)14(28)19(30-15)26-8-24-12-16(22-7-23-17(12)26)21-6-10-3-2-4-11(5-10)25-9-31/h2-5,7-8,13-15,19,27-28H,6H2,1H3,(H,20,29)(H,21,22,23)/t13-,14+,15-,19+/m0/s1

InChI Key

LYCXMJPBDIEOMO-QCUYGVNKSA-N

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O

SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O

synonyms

IBAMUN
N(6)-(3-isothiocyanatobenzyl)adenosine-5'-N-methyluronamide

Origin of Product

United States

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